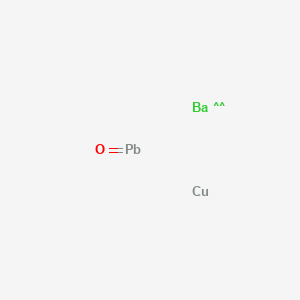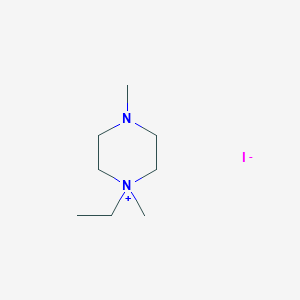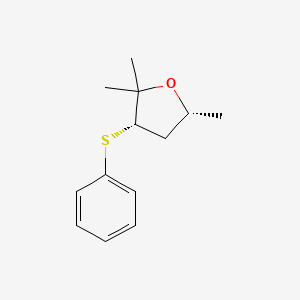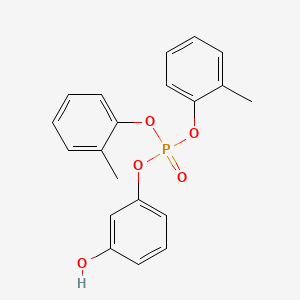
3-Hydroxyphenyl bis(2-methylphenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyphenyl bis(2-methylphenyl) phosphate is an organic compound that belongs to the class of organophosphates It is characterized by the presence of a phosphate group bonded to a 3-hydroxyphenyl group and two 2-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyphenyl bis(2-methylphenyl) phosphate typically involves the reaction of 3-hydroxyphenol with 2-methylphenyl phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial production methods may also incorporate purification steps, such as crystallization or distillation, to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyphenyl bis(2-methylphenyl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-Hydroxyphenyl bis(2-methylphenyl) phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxyphenyl bis(2-methylphenyl) phosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact mechanism of action depends on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-methylphenyl) phenyl phosphate
- Bis(2-methylphenyl) hydrogen phosphate
Uniqueness
3-Hydroxyphenyl bis(2-methylphenyl) phosphate is unique due to the presence of the 3-hydroxyphenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the hydroxy group or have different substituents.
Properties
CAS No. |
158848-73-8 |
|---|---|
Molecular Formula |
C20H19O5P |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
(3-hydroxyphenyl) bis(2-methylphenyl) phosphate |
InChI |
InChI=1S/C20H19O5P/c1-15-8-3-5-12-19(15)24-26(22,23-18-11-7-10-17(21)14-18)25-20-13-6-4-9-16(20)2/h3-14,21H,1-2H3 |
InChI Key |
SZMJGBCICWQEFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OP(=O)(OC2=CC=CC(=C2)O)OC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


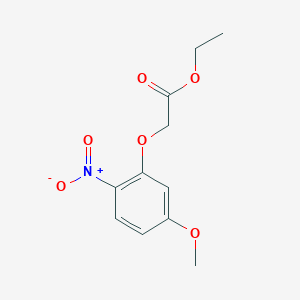
![(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14274097.png)
![(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14274102.png)

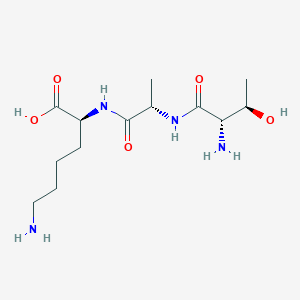
![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)
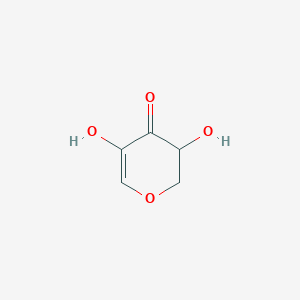

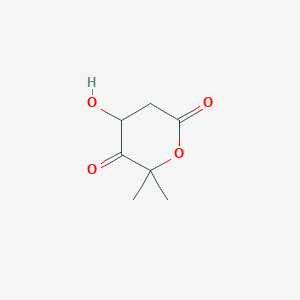
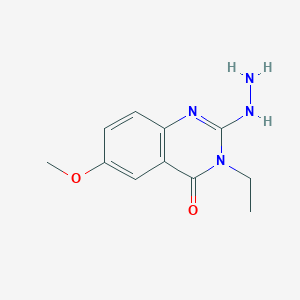
![6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol](/img/structure/B14274137.png)
